N-[4-(Sec-butoxy)benzyl]-1-ethanamine
Overview
Description
N-[4-(Sec-butoxy)benzyl]-1-ethanamine is a useful research compound. Its molecular formula is C13H21NO and its molecular weight is 207.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Introduction
N-[4-(Sec-butoxy)benzyl]-1-ethanamine, a compound with the CAS number 1040686-50-7, has garnered interest in the field of biological research due to its potential interactions with various biomolecules and its implications in proteomics. This article reviews the biological activity of this compound, drawing from diverse sources to provide a comprehensive overview of its mechanisms, effects, and research applications.
- Molecular Formula: C13H19N
- Molecular Weight: 205.30 g/mol
- Structure: The compound features a benzyl group substituted with a sec-butoxy group and an ethanamine moiety, contributing to its unique chemical behavior.
The biological activity of this compound is primarily attributed to its ability to interact with various proteins and enzymes.
Target Interactions
- Protein Binding: The compound is utilized in studies involving protein interactions, particularly in proteomics where it may influence protein conformation and function .
- Enzyme Modulation: It is suggested that this compound may modulate enzyme activity through competitive or non-competitive inhibition mechanisms, although specific targets remain to be fully elucidated.
Biochemical Pathways
The compound is believed to participate in several biochemical pathways:
- Signal Transduction: By influencing receptor binding, it may alter downstream signaling pathways.
- Metabolic Pathways: It potentially affects metabolic processes through interactions with key metabolic enzymes.
In Vitro Studies
Research has indicated that this compound exhibits various biological activities:
- Antioxidant Activity: Preliminary studies suggest that the compound may possess antioxidant properties, which could be beneficial in reducing oxidative stress in cellular systems.
- Cytotoxicity: Investigations into its cytotoxic effects have shown variable results depending on concentration and cell type, indicating a dose-dependent relationship.
In Vivo Studies
In animal models, the effects of this compound have been assessed for potential therapeutic applications:
- Pain Models: The compound has been evaluated in inflammatory pain models, showing promise in modulating pain responses .
Table: Summary of Biological Activities
Activity Type | Observations | References |
---|---|---|
Antioxidant | Potential antioxidant properties | |
Cytotoxicity | Dose-dependent effects on cell viability | |
Pain Modulation | Influence on inflammatory pain responses |
Case Study 1: Proteomic Applications
In a study examining the interactions of this compound with various proteins, researchers found that the compound could stabilize certain protein conformations, enhancing their functionality in biochemical assays. This highlights its potential utility in drug development and therapeutic interventions.
Case Study 2: Inflammatory Pain Response
Another significant study investigated the impact of this compound on inflammatory pain models using Wistar rats. The findings suggested that pretreatment with this compound resulted in reduced pain sensitivity, indicating its potential as an analgesic agent .
Properties
IUPAC Name |
N-[(4-butan-2-yloxyphenyl)methyl]ethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-4-11(3)15-13-8-6-12(7-9-13)10-14-5-2/h6-9,11,14H,4-5,10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWRKECADXKQKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)OC1=CC=C(C=C1)CNCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.